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Compound of Interest

Compound Name: Valerianine

Cat. No.: B1196344 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic analysis of

Valerianine, a monoterpenoid pyridine alkaloid found in the roots of Valeriana officinalis. The

document details Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry

(MS) data, along with experimental protocols for acquiring such data. This information is crucial

for the identification, characterization, and quality control of Valerianine in research and drug

development settings.

Chemical Identity
Valerianine is chemically known as (7S)-4-(methoxymethyl)-7-methyl-6,7-dihydro-5H-

cyclopenta[c]pyridine. Its molecular formula is C₁₁H₁₅NO, with a corresponding molecular

weight of 177.24 g/mol .

Spectroscopic Data
The following tables summarize the key spectroscopic data for Valerianine.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: ¹H NMR Spectroscopic Data for Valerianine in CDCl₃
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Chemical Shift (δ)
ppm

Multiplicity Number of Protons Assignment

3.35 s 3H -OCH₃

3.45 s 2H -CH₂O-

1.25 d 3H -CH-CH₃

Table 2: ¹³C NMR Spectroscopic Data for Valerianine

Chemical Shift (δ) ppm Assignment

59.8 -OCH₃

72.1 -CH₂O-

19.5 -CH₃

120-160 Pyridine ring carbons

Infrared (IR) Spectroscopy
Table 3: Characteristic Infrared Absorption Bands for Valerianine

Wavenumber (cm⁻¹) Functional Group Assignment

1580 C=N stretching

1120 C-O-C stretching

Mass Spectrometry (MS)
Table 4: Mass Spectrometry Fragmentation Data for Valerianine
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m/z Interpretation

177 [M]⁺ (Molecular ion)

162 [M - CH₃]⁺

134 [M - CH₂OCH₃]⁺

106 Cyclopentapyridine ion

Experimental Protocols
The following are detailed methodologies for the spectroscopic analysis of Valerianine. These

protocols are based on established methods for the analysis of alkaloids and related

compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy
This protocol outlines the steps for acquiring ¹H and ¹³C NMR spectra of a purified Valerianine
sample.

Sample Preparation

Data Acquisition (400 MHz Spectrometer)

Data Processing

Weigh ~5 mg of pure Valerianine Dissolve in 0.6 mL of deuterated chloroform (CDCl₃) Vortex for 1 min Sonicate for 5 min Centrifuge at 13,200 rpm for 5 min Transfer supernatant to a 5 mm NMR tube Insert sample into the spectrometer Tune and shim the probe

Acquire ¹H NMR spectrum
(zg30 pulse program, 16 scans)

Acquire ¹³C NMR spectrum
(zgpg30 pulse program, 1024 scans)

Apply Fourier transformation Phase and baseline correct the spectra Calibrate chemical shifts (TMS at 0.00 ppm) Integrate ¹H signals and pick ¹³C peaks

Click to download full resolution via product page

Figure 1: Experimental workflow for NMR analysis of Valerianine.

Instrumentation: A 400 MHz NMR spectrometer equipped with a 5 mm probe.

Software: Standard NMR data acquisition and processing software (e.g., TopSpin, Mnova).
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Parameters for ¹H NMR:

Pulse Program: zg30

Number of Scans: 16

Relaxation Delay: 2.0 s

Acquisition Time: 4.0 s

Spectral Width: 20 ppm

Parameters for ¹³C NMR:

Pulse Program: zgpg30 (proton-decoupled)

Number of Scans: 1024

Relaxation Delay: 2.0 s

Acquisition Time: 1.0 s

Spectral Width: 240 ppm

Infrared (IR) Spectroscopy
This protocol describes the use of Attenuated Total Reflectance (ATR) Fourier-Transform

Infrared (FTIR) Spectroscopy for the analysis of Valerianine.

Ensure ATR crystal is clean Record a background spectrum of the empty ATR crystal Place a small amount (~1-2 mg) of pure Valerianine onto the crystal Apply pressure to ensure good contact Acquire the IR spectrum (4000-400 cm⁻¹) Clean the ATR crystal with an appropriate solvent (e.g., isopropanol)

Sample Preparation Data Acquisition (Positive ESI Mode) Data Analysis

Prepare a 1 µg/mL solution of Valerianine in 50:50 acetonitrile:water with 0.1% formic acid Infuse the solution directly into the mass spectrometer or inject via an LC system Acquire full scan MS spectrum (m/z 50-500) Select precursor ion (m/z 177) for fragmentation Acquire product ion scan (MS/MS) spectrum Identify the molecular ion peak Analyze the fragmentation pattern in the MS/MS spectrum
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Disclaimer & Data Validity:
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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